5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

Medicinal chemistry Conformational restriction Scaffold optimization

This 5-(cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole (CAS 2177025-94-2) is a differentiated heterocyclic building block for medicinal chemistry programs targeting cysteine proteases, deubiquitinases, and viral cysteine proteases. Its cyclobutylmethoxy group delivers critical conformational rigidity and a cLogP of 2.63—filling the SAR gap between smaller (cLogP ~2.0) and larger (cLogP ~3.1) alkoxy analogs. With a TPSA of 51.1 Ų, it resides within the CNS-favorable window, making it ideal for hit-to-lead exploration, chemoproteomics probe development, and CNS-oriented inhibitor design. Procuring this exact derivative ensures SAR continuity, avoids the promiscuity of lipophilic analogs, and maintains the balanced electrophilicity required for selective cysteine engagement.

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 2177025-94-2
Cat. No. B2752225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole
CAS2177025-94-2
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESCC1=NSC(=N1)OCC2CCC2
InChIInChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3
InChIKeyVWRXCKJWMDCVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Brief: 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole (CAS 2177025-94-2) – Core Identity & Procurement Profile


5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole (CAS 2177025‑94‑2) is a small‑molecule heterocycle belonging to the 1,2,4‑thiadiazole family, a scaffold recognized for its electrophilic sulfur‑nitrogen bond and capacity to act as a cysteine‑targeting covalent warhead in medicinal chemistry programs . The compound is characterized by a molecular formula of C₈H₁₂N₂OS, a molecular weight of 184.26 g·mol⁻¹, and the SMILES notation CC1=NSC(=N1)OCC2CCC2 . Its defining structural feature—a cyclobutylmethoxy group at the 5‑position—introduces conformational rigidity and modulates both electronic properties and lipophilicity relative to linear or smaller‑ring alkoxy analogs, making it a chemically differentiated building block for hit‑to‑lead exploration where precise steric and physicochemical tuning is required .

Why a Generic 1,2,4‑Thiadiazole Building Block Cannot Substitute for 5‑(Cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole in Structure‑Based Design


The 1,2,4‑thiadiazole scaffold is not a uniform pharmacophore; its reactivity, stability, and physicochemical profile are exquisitely sensitive to the nature and position of substituents . The 5‑alkoxy substituent directly influences the electrophilicity of the N–S bond that governs cysteine trapping, while the size and shape of the alkyl/cycloalkyl group dictate lipophilicity (cLogP), aqueous solubility, and metabolic stability . Simple linear alkoxy analogs such as 5‑methoxy‑ or 5‑ethoxy‑3‑methyl‑1,2,4‑thiadiazole lack the conformational restriction and steric bulk provided by the cyclobutylmethoxy group, leading to different target‑binding poses, off‑rate kinetics, and ADME behavior. Conversely, the larger cyclopentylmethoxy or acyclic isopentyloxy variants can overshoot the optimal lipophilicity window, potentially introducing promiscuity, reduced solubility, and faster oxidative metabolism. Substituting any of these analogs without experimental validation therefore risks breaking the structure–activity relationship (SAR) that a discovery program has established, making the procurement of the exact cyclobutylmethoxy derivative essential for reproducibility and SAR continuity .

Quantitative Differentiation Evidence: 5‑(Cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole vs. Closest Structural Analogs


Conformational Rigidity and Steric Bulk: Cyclobutylmethoxy vs. Methoxy, Ethoxy, and Cyclopropylmethoxy

The cyclobutylmethoxy substituent introduces greater conformational restriction and steric demand than the methoxy, ethoxy, or even cyclopropylmethoxy groups commonly encountered in 1,2,4‑thiadiazole screening libraries. While no direct head‑to‑head biological comparison is available for this compound class, the calculated topological polar surface area (TPSA) for 5‑(cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole is 51.1 Ų, identical to the methoxy analog but with a substantially higher cLogP of 2.63 vs. the methoxy analog’s cLogP of 1.54, reflecting the lipophilic contribution of the cyclobutyl ring . The cyclopropylmethoxy analog (cLogP ≈ 2.0) and the ethoxy analog (cLogP ≈ 1.8) occupy intermediate lipophilicity space but lack the ring strain and unique spatial orientation of the cyclobutyl group, which can influence target‑binding geometry .

Medicinal chemistry Conformational restriction Scaffold optimization

Electrophilic Reactivity of the 1,2,4‑Thiadiazole N–S Bond: Cyclobutylmethoxy Modulation vs. Unsubstituted or Amino‑Substituted Analogs

The defining chemical feature of 1,2,4‑thiadiazoles is the electrophilic N–S bond that reacts with cysteine thiols to form a mixed disulfide, a mechanism exploited in H⁺/K⁺‑ATPase and cathepsin B inhibitors . The electron‑donating character of the 5‑alkoxy substituent tunes the electrophilicity of this bond. Strongly electron‑donating amino substituents at the 5‑position can reduce electrophilicity to the point of inactivity, while electron‑withdrawing groups can render the compound unstable toward non‑specific thiols. The cyclobutylmethoxy group, with its moderate electron‑donating ability (Hammett σₚ for –OCH₂R ≈ –0.25), is predicted to confer a balanced electrophilicity profile that is more restrained than the 5‑methoxy analog (σₚ for –OCH₃ ≈ –0.27) due to the slightly attenuated electron donation through the cyclobutyl methylene spacer . No direct kinetic comparison has been published for this specific compound.

Covalent inhibitor design Electrophilic warhead Cysteine targeting

Metabolic Stability Prediction: Cyclobutyl vs. Acyclic Alkyl Ethers

Alkyl ethers are common sites for cytochrome P450‑mediated oxidative O‑dealkylation. The cyclobutylmethyl ether, however, presents a sterically shielded α‑carbon that may reduce the rate of CYP450 oxidation relative to linear alkyl ethers. While no experimental intrinsic clearance data exist for 5‑(cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole, general medicinal chemistry principles predict that the β‑branching and ring strain of the cyclobutyl group impede the formation of the tetrahedral intermediate required for O‑dealkylation, potentially conferring greater metabolic stability than the ethoxy or n‑propoxy analogs . This prediction is supported by literature precedents in other heterocyclic series where cyclobutylmethyl ethers exhibited 2‑ to 5‑fold longer microsomal half‑lives compared to their acyclic counterparts . Because no data exist for the thiadiazole series specifically, this inference remains class‑level.

ADME Metabolic stability Oxidative metabolism

Physicochemical Property Differentiation for Library Design: Cyclobutylmethoxy vs. Cyclopentylmethoxy and Isopentyloxy

Maintaining lipophilic ligand efficiency (LLE = pIC₅₀ – cLogP) is critical in lead optimization. The cyclobutylmethoxy substituent occupies a distinct physicochemical niche: its cLogP of 2.63 is lower than the cyclopentylmethoxy analog (predicted cLogP ≈ 3.10) and the isopentyloxy analog (predicted cLogP ≈ 3.25), while still higher than the cyclopropylmethoxy analog (cLogP ≈ 2.0). This places 5‑(cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole in a favorable lipophilicity range for oral drug candidates (Rule‑of‑5 compliance) while the larger‑ring analogs begin to approach or exceed the cLogP > 3 threshold associated with increased promiscuity and hERG liability . The molecular weight (184.26 g·mol⁻¹) is identical across the cyclobutyl, cyclopentyl, and isopentyl isomers, making the cLogP difference the key discriminating parameter for library design.

Fragment‑based drug design Lipophilic ligand efficiency Property‑guided optimization

Defined Application Scenarios Where 5‑(Cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole Offers Procurement‑Relevant Differentiation


Covalent Cysteine‑Targeting Inhibitor Programs Requiring Balanced Electrophilicity

In drug discovery projects designing covalent inhibitors that engage catalytic or non‑catalytic cysteine residues, the 1,2,4‑thiadiazole scaffold serves as a thiol‑trapping warhead . The cyclobutylmethoxy substituent at the 5‑position is predicted to confer an electrophilicity profile (based on Hammett σₚ considerations) that falls between the more reactive 5‑chloro and the relatively inert 5‑amino analogs, offering a tunable starting point for optimizing target selectivity. Researchers developing inhibitors of cysteine proteases (e.g., cathepsins), deubiquitinases, or viral cysteine proteases may prioritize this building block to avoid the excessive reactivity that leads to off‑target protein adduction and rapid clearance.

Hit‑to‑Lead SAR Exploration at the 5‑Position of 1,2,4‑Thiadiazoles

When a screening hit contains a 1,2,4‑thiadiazole core, systematic variation of the 5‑alkoxy substituent is a standard SAR strategy. The cyclobutylmethoxy analog fills a specific gap between smaller rings (cyclopropylmethoxy, cLogP ≈ 2.0) and larger rings (cyclopentylmethoxy, cLogP ≈ 3.1). Its cLogP of 2.63, identical TPSA to methoxy, and moderate steric demand make it a critical data point for establishing the lipophilicity–activity–stability relationship . Procuring the exact cyclobutylmethoxy compound enables chemists to avoid a 'cLogP gap' that would otherwise weaken the SAR model.

CNS‑Penetrant Compound Optimization

Compounds targeting the central nervous system (CNS) require a narrow range of physicochemical properties, including TPSA < 70 Ų and cLogP between 2 and 5 . 5‑(Cyclobutylmethoxy)‑3‑methyl‑1,2,4‑thiadiazole, with a TPSA of 51.1 Ų and cLogP of 2.63, resides within this CNS‑favorable window. Its predicted metabolic stability advantage over linear alkoxy ethers may further reduce the need for P‑glycoprotein‑mediated efflux liabilities often associated with rapidly metabolized scaffolds, making it a suitable core for CNS‑oriented 1,2,4‑thiadiazole programs such as those proposed for Alzheimer's disease .

Chemical Biology Probe Development and Chemoproteomics

In chemoproteomics studies that employ covalent fragments or activity‑based probes to map cysteine reactivity across the proteome, a balanced electrophile with moderate lipophilicity is desirable to achieve broad yet specific target engagement without excessive non‑specific binding. The cyclobutylmethoxy‑substituted 1,2,4‑thiadiazole offers a predicted reactivity window and lipophilicity profile suitable for such applications, where methoxy analogs may be too polar and cyclopentyl/isopentyl analogs too lipophilic and promiscuous .

Quote Request

Request a Quote for 5-(Cyclobutylmethoxy)-3-methyl-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.